5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of various pyrazole derivatives, including those with trifluoromethyl groups, has been explored through different methodologies. For instance, a series of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles were synthesized using a cyclocondensation reaction of substituted alk-3-en-2-ones with isoniazid, showcasing the versatility of pyrazole synthesis . Another approach involved a copper-catalyzed [3 + 2]-cycloaddition to create 5-aryl-6-(trifluoromethyl)-2,3-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one derivatives, highlighting the utility of copper catalysis in constructing pyrazole frameworks . Additionally, a one-pot three-component synthesis method was employed to produce highly fluorescent 1,3,5-trisubstituted pyrazoles, demonstrating the integration of functional group compatibility and broad substrate scope in pyrazole synthesis .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied. X-ray diffractometry revealed that 1-cyanoacetyl-3-alkyl[aryl]-5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazoles exhibit almost planar structures, with the molecular packing influenced by the substituents present . The structure of 3,5-bis(trifluoromethyl)pyrazole was determined using X-ray crystallography, showing tetramer formation through N–H···N hydrogen bonds and suggesting the presence of dynamic disorder involving intramolecular proton transfers in the crystal .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives has been explored in various chemical reactions. For example, the thermolysis of hexasubstituted 4,5-dihydro-3H-pyrazoles led to the synthesis of pentasubstituted cyclopropanes, indicating the potential for pyrazole derivatives to undergo rearrangement reactions . Additionally, the formation of pyrazol-1,3,4-thiadiazoles through 1,3-dipolar cycloadditions of 3-thioxo-(1,2,4)-triazepin-5-one with nitrilimines was studied, revealing insights into the regioselectivity and reaction pathways of pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The antimycobacterial activity of certain pyrazole derivatives was evaluated, with some compounds showing potent activity against both susceptible and resistant strains of Mycobacterium tuberculosis . The fluorescent properties of 1,3,5-trisubstituted pyrazoles were investigated, revealing that the excited state is highly polar and allows for the fine-tuning of absorption and emission properties . Furthermore, the anti-inflammatory activity of 1-(4-sulfamylphenyl)-3-trifluoromethyl-5-indolyl pyrazolines was assessed, with some compounds exhibiting dual inhibitory activity against cyclooxygenases and lipoxygenases .
Scientific Research Applications
Agrochemical Industry
- Application : Trifluoromethylpyridines, which include “5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole”, are used as a key structural motif in active agrochemical ingredients . The major use of these derivatives is in the protection of crops from pests .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . These compounds have been effective in protecting crops from various pests .
Pharmaceutical Industry
- Application : Trifluoromethylpyridines, including “5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole”, are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
- Results : Many candidates are currently undergoing clinical trials . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Other Compounds
- Application : “5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole” can be used as a building block in the synthesis of other organic compounds . For example, it can be used to synthesize “3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol” and "3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanoic acid" .
- Results : The synthesis of these compounds can lead to the production of new organic compounds with potential applications in various fields .
Synthesis of “3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol”
- Application : “5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole” can be used as a building block in the synthesis of "3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol" .
- Results : The synthesis of these compounds can lead to the production of new organic compounds with potential applications in various fields .
Synthesis of “3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanoic acid”
- Application : “5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole” can also be used in the synthesis of "3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanoic acid" .
- Results : The synthesis of these compounds can lead to the production of new organic compounds with potential applications in various fields .
Safety And Hazards
The safety data sheet for 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)6-3-5(11-12-6)4-1-2-4/h3-4H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCMXFIPSVVVQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428076 | |
Record name | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
1027617-86-2, 1062295-85-5 | |
Record name | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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